![molecular formula C24H31ClN2O3 B6124542 N-(2-chlorobenzyl)-3-{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B6124542.png)
N-(2-chlorobenzyl)-3-{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide
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Overview
Description
N-(2-chlorobenzyl)-3-{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide is a chemical compound that belongs to the class of amide derivatives. It is commonly referred to as BMS-986177 and is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mechanism of Action
BMS-986177 works by selectively binding to the N-(2-chlorobenzyl)-3-{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide receptor, which is expressed on the surface of various immune cells. This binding prevents the receptor from responding to the natural ligand, sphingosine-1-phosphate (S1P), which is involved in the regulation of immune cell migration. By blocking the N-(2-chlorobenzyl)-3-{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide receptor, BMS-986177 reduces the migration of immune cells to sites of inflammation, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
BMS-986177 has been shown to have significant effects on the immune system and inflammation. It reduces the migration of immune cells to sites of inflammation, which leads to a decrease in inflammation and tissue damage. Additionally, BMS-986177 has been shown to improve the function of the blood-brain barrier, which is important in diseases such as multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using BMS-986177 in lab experiments is its high selectivity for the N-(2-chlorobenzyl)-3-{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide receptor, which allows for specific targeting of this receptor. Additionally, BMS-986177 has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of using BMS-986177 is its relatively high cost, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of BMS-986177. One potential application is in the treatment of multiple sclerosis, where it has shown promising results in preclinical studies. Additionally, BMS-986177 may have potential applications in other autoimmune diseases, such as rheumatoid arthritis and lupus. Further studies are also needed to better understand the long-term effects of BMS-986177 on the immune system and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of BMS-986177 involves a multi-step process that starts with the reaction of 2-chlorobenzylamine with 2-(2-hydroxyethoxy)benzaldehyde, which forms an intermediate product. This intermediate product is then reacted with 3-piperidin-1-ylpropanoyl chloride, which leads to the formation of the final product, BMS-986177.
Scientific Research Applications
BMS-986177 has been extensively studied for its therapeutic potential in various diseases, such as multiple sclerosis, inflammatory bowel disease, and psoriasis. It has been shown to be a potent and selective antagonist of N-(2-chlorobenzyl)-3-{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide, which plays a crucial role in the immune system and inflammation.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[1-[[4-(2-hydroxyethoxy)phenyl]methyl]piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN2O3/c25-23-6-2-1-5-21(23)16-26-24(29)12-9-19-4-3-13-27(17-19)18-20-7-10-22(11-8-20)30-15-14-28/h1-2,5-8,10-11,19,28H,3-4,9,12-18H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVYXCFFXCZCCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)OCCO)CCC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}propanamide |
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